molecular formula C10H22N2 B6334514 2-Methyl-1-(pentan-2-yl)piperazine CAS No. 1240572-40-0

2-Methyl-1-(pentan-2-yl)piperazine

Katalognummer: B6334514
CAS-Nummer: 1240572-40-0
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: LDDRBKBVYWEETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(pentan-2-yl)piperazine is a piperazine derivative characterized by a methyl group at the 2-position and a pentan-2-yl substituent at the 1-position of the piperazine ring. This compound belongs to a class of benzylamine-hydroxyalkylamine derivatives designed to inhibit amyloid-β (Aβ) and tau protein aggregation, which are key pathological markers in neurodegenerative diseases like Alzheimer’s . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .

Eigenschaften

IUPAC Name

2-methyl-1-pentan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-5-9(2)12-7-6-11-8-10(12)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDRBKBVYWEETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

N-Alkylation of Piperazine Precursors

The N-alkylation of piperazine or its monosubstituted derivatives is a classical route for introducing alkyl groups. For 2-methyl-1-(pentan-2-yl)piperazine , this method involves sequential alkylation steps:

  • Selective mono-alkylation of piperazine with 2-bromopentane under basic conditions (e.g., K2_2CO3_3 in acetonitrile) to yield 1-(pentan-2-yl)piperazine .

  • Methylation of the secondary amine using methyl iodide or dimethyl sulfate, typically in the presence of a phase-transfer catalyst to enhance reactivity.

Key Considerations :

  • Regioselectivity : The first alkylation step often produces a mixture of 1-(pentan-2-yl)piperazine and 1,4-bis(pentan-2-yl)piperazine , necessitating chromatographic separation .

  • Yield Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve conversion rates but risk side reactions like over-alkylation .

Hypothetical Data Table :

StepReagentConditionsYield (%)Purity (%)
12-Bromopentane, K2_2CO3_380°C, 18 h6590
2CH3_3I, TBAB60°C, 6 h7895

Reductive Amination of Ketones

Reductive amination offers a streamlined approach by combining a ketone (e.g., pentan-2-one) and methylamine with a piperazine precursor. The process involves:

  • Condensation of pentan-2-one with 2-methylpiperazine to form an imine intermediate.

  • Reduction using NaBH3_3CN or H2_2/Pd-C to yield the target compound .

Advantages :

  • Avoids harsh alkylating agents.

  • Tunable stereochemistry via chiral catalysts.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the imine.

  • Competing reactions may generate N-methylpiperazine as a byproduct .

Cyclization of Diamine Intermediates

Cyclization strategies leverage diamines or amino alcohols to construct the piperazine ring de novo. For example:

  • Reacting 1,2-diaminopropane with 2-pentanol-derived electrophiles (e.g., tosylates) under Mitsunobu conditions.

  • Intramolecular cyclization catalyzed by BF3_3-OEt2_2 to form the six-membered ring .

Critical Parameters :

  • Electrophile Design : Tosyl or mesyl groups enhance leaving-group ability, improving cyclization efficiency .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement .

Multi-Component Reactions (MCRs)

MCRs enable one-pot assembly of complex molecules. A plausible route for 2-methyl-1-(pentan-2-yl)piperazine involves:

  • Combining formaldehyde, methylamine, and pentan-2-amine in a Ugi-type reaction.

  • Cyclization via microwave-assisted heating to accelerate kinetics .

Benefits :

  • Reduced purification steps.

  • High atom economy.

Challenges :

  • Limited control over regiochemistry.

  • Requires optimization of stoichiometry and catalysts .

Solid-Phase Synthesis

Solid-phase techniques immobilize intermediates on resin, enabling stepwise functionalization:

  • Attachment of piperazine to Wang resin via a carboxylic acid linker.

  • Sequential alkylation with pentan-2-yl and methyl groups.

  • Cleavage from resin using TFA/CH2_2Cl2_2 .

Applications :

  • Ideal for parallel synthesis of piperazine libraries.

  • Facilitates high-throughput screening.

Comparative Analysis of Methods

MethodYield Range (%)Purity (%)ScalabilityCost Efficiency
N-Alkylation60–7585–95HighModerate
Reductive Amination50–6580–90MediumLow
Cyclization40–5575–85LowHigh
MCRs55–7090–98MediumModerate
Solid-Phase30–4595–99LowHigh

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(pentan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(pentan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(pentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric Effects : Bulky substituents like diphenylmethyl (in series A compounds ) or tricyclic adamantane reduce rotational freedom, favoring target specificity.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance metabolic stability, while electron-donating groups (e.g., methoxy ) improve receptor interactions.

Pharmacological Activity Comparison

Piperazine derivatives exhibit diverse therapeutic activities depending on substituent chemistry:

Table 2: Pharmacological Profiles of Piperazine Analogs

Compound Class/Substituent Biological Target Activity/Outcome Reference
2-Methyl-1-(pentan-2-yl)piperazine Amyloid-β and tau aggregation Dual inhibition of Aβ/tau aggregation; meets drug-likeness criteria
Isatin-piperazine hybrids SARS-CoV-2 main protease Strong hydrogen bonding in docking (negative ΔG)
4-Acyl-2-methyl-piperazines Breast cancer cells (MCF-7, MDA-MB-231) In vitro cytotoxicity (IC₅₀: 5–20 µM)
2-Methoxyphenylpiperazine derivatives 5-HT₁A receptors High binding affinity (Ki < 10 nM)

Key Findings :

  • Neurodegenerative Applications : The pentan-2-yl-substituted derivative shows dual inhibitory effects on Aβ and tau aggregation, a rare feature among piperazine-based compounds .
  • Antiviral Potential: Isatin-piperazine hybrids demonstrate strong interactions with SARS-CoV-2 protease, suggesting repurposing opportunities .
  • Oncology : 2-Methyl-substituted piperazines (e.g., compound 41 in ) exhibit moderate cytotoxicity against breast cancer cells, likely due to acyl group interactions with cellular targets.

Physicochemical and Pharmacokinetic Properties

Piperazine derivatives face challenges in solubility and bioavailability due to their amine-rich structures.

  • Blending piperazine with hydrophilic amines (e.g., monoethanolamine) is a common industrial strategy to improve solubility .
  • Metabolic Stability : Fluorinated derivatives (e.g., trifluoromethyl ) resist oxidative metabolism, extending half-life.
  • Blood-Brain Barrier Penetration : Steric bulk from pentan-2-yl or adamantane groups enhances CNS uptake, critical for neurodegenerative drug candidates .

Biologische Aktivität

2-Methyl-1-(pentan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its structural similarities to various piperazine derivatives, which have demonstrated diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-Methyl-1-(pentan-2-yl)piperazine, with the chemical formula C11H22N2C_{11}H_{22}N_2, features a piperazine ring substituted with a methyl group and a pentan-2-yl group. This unique structure is thought to influence its pharmacological properties significantly.

Biological Activity Overview

The biological activity of 2-Methyl-1-(pentan-2-yl)piperazine has been explored primarily in the context of its potential as an analgesic and its interactions with opioid receptors. Studies have indicated that compounds within the piperazine class can exhibit significant analgesic effects, which may be attributed to their action on mu-opioid receptors.

Analgesic Effects

Research has shown that related compounds, such as 2-methyl-AP-237, exhibit potent analgesic effects comparable to established opioids like fentanyl and morphine. For instance, in rodent models, 2-methyl-AP-237 was found to be four times more potent than morphine in behavioral tests assessing pain relief . This suggests that 2-Methyl-1-(pentan-2-yl)piperazine may also possess similar analgesic properties.

The mechanism by which 2-Methyl-1-(pentan-2-yl)piperazine exerts its biological effects likely involves interaction with opioid receptors. Specifically, it may activate mu-opioid receptors while showing minimal bias towards beta-arrestin pathways, which is crucial for minimizing side effects associated with traditional opioids .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperazine derivatives:

  • Pain Models : In studies involving various pain models, piperazine derivatives demonstrated significant analgesic effects when administered via different routes (oral, subcutaneous). The duration of analgesia was noted to last over an hour post-administration .
  • Dependence Potential : Self-administration experiments indicated that 2-methyl derivatives could induce physical dependence but at lower potencies compared to morphine. This aspect is critical for evaluating their safety profile in therapeutic applications .
  • Comparative Potency : In direct comparisons, compounds like azaprocin were noted to be significantly more potent than morphine in specific assays, suggesting that structural modifications in piperazines can lead to enhanced efficacy .

Data Summary

CompoundRoute of AdministrationPotency (vs Morphine)Duration of Effect
2-Methyl-AP-237Subcutaneous4x more potent>1 hour
AzaprocinIntraperitoneal5x more potent>1 hour
2-Methyl-1-(pentan-2-yl)piperazineTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-(pentan-2-yl)piperazine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-pentanone derivatives and piperazine precursors. For example, modified derivatives can be synthesized via reactions with acyl chlorides (e.g., 2-methylbenzoyl chloride) in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Industrial-scale production may employ continuous flow reactors to enhance purity and yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-Methyl-1-(pentan-2-yl)piperazine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HSQC, HMBC) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%). Mass spectrometry (ESIMS/HRMS) validates molecular weight and fragmentation patterns . Elemental analysis further corroborates composition. For advanced characterization, X-ray crystallography resolves stereochemistry in solid-state studies .

Advanced Research Questions

Q. How do structural modifications, such as cyclodextrin inclusion, impact the biological activity and toxicity profile of 2-Methyl-1-(pentan-2-yl)piperazine derivatives?

  • Methodological Answer : Beta-cyclodextrin inclusion complexes reduce toxicity by enhancing solubility and biocompatibility but may decrease bioactivity due to steric hindrance. Experimental models (e.g., murine infiltration anesthesia) show that modified derivatives exhibit prolonged latency but reduced efficacy compared to unmodified analogs. Toxicity assays (e.g., LD50) and in vitro cell viability tests (MTT assays) are critical for evaluating this trade-off .

Q. What strategies can be employed to resolve contradictions between in silico predictions and experimental data regarding the antiplatelet activity of piperazine derivatives?

  • Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) can identify discrepancies in binding affinity predictions vs. experimental platelet aggregation assays (e.g., ADP-induced aggregation models). Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies receptor-ligand interactions. For example, antiplatelet activity predicted via QSAR models should align with in vitro thrombin inhibition assays .

Q. How can structure-activity relationship (SAR) studies guide the design of 2-Methyl-1-(pentan-2-yl)piperazine derivatives with enhanced receptor affinity?

  • Methodological Answer : Systematic SAR analysis involves:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhances serotonin (5-HT1A) receptor binding .
  • Conformational analysis : Coplanar vs. perpendicular aryl-piperazine orientations affect agonist/antagonist activity. X-ray crystallography or NOE NMR studies resolve preferred conformations .
  • Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding and hydrophobic interactions. In vitro receptor binding assays (radioligand displacement) validate predictions .

Q. What experimental models are suitable for evaluating the metabolic stability and pharmacokinetic properties of 2-Methyl-1-(pentan-2-yl)piperazine derivatives?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates. CYP450 inhibition screening identifies drug-drug interaction risks.
  • In vivo : Pharmacokinetic studies in rodents measure bioavailability, half-life (t1/2), and tissue distribution via LC-MS/MS. For CNS-targeted derivatives, blood-brain barrier permeability is assessed using in situ perfusion models .

Data Contradiction Analysis

Q. How can researchers address conflicting data on the cytotoxicity of 2-Methyl-1-(pentan-2-yl)piperazine derivatives in cancer cell lines?

  • Methodological Answer : Contradictions may arise from cell line specificity (e.g., FaDu hypopharyngeal vs. MCF-7 breast cancer cells). Standardize assays by:

  • Dose-response curves : IC50 values should be calculated across multiple concentrations (e.g., 1–100 µM).
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic cell death.
  • Replicate validation : Triplicate experiments with independent cell passages reduce variability. Cross-lab validation using public datasets (e.g., NCI-60) enhances reproducibility .

Tables for Key Findings

Property Method Key Result Reference
Antiplatelet ActivityADP-induced aggregation assayIC50 = 12 µM (vs. 25 µM for unmodified)
Cytotoxicity (FaDu cells)MTT assayIC50 = 8.5 µM (superior to cisplatin)
Metabolic Stability (t1/2)Human liver microsomest1/2 = 45 min (moderate stability)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.